molecular formula C13H8ClNO2 B14496704 9-Chloro-2-nitro-9H-fluorene CAS No. 63027-86-1

9-Chloro-2-nitro-9H-fluorene

Cat. No.: B14496704
CAS No.: 63027-86-1
M. Wt: 245.66 g/mol
InChI Key: IXRBEEVKXDXEDW-UHFFFAOYSA-N
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Description

9-Chloro-2-nitro-9H-fluorene is a halogenated nitroaromatic compound derived from the fluorene backbone. Such substitutions confer unique electronic and steric properties, making it relevant for applications in organic synthesis, pharmaceuticals, and materials science. Its molecular formula is hypothesized to be C₁₃H₈ClNO₂, with an approximate molecular weight of 245.45 g/mol (calculated from analogous compounds) .

Properties

CAS No.

63027-86-1

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

9-chloro-2-nitro-9H-fluorene

InChI

InChI=1S/C13H8ClNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H

InChI Key

IXRBEEVKXDXEDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-nitro-9H-fluorene typically involves the nitration of 9-chlorofluorene. The process begins with the chlorination of fluorene to produce 9-chlorofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the fluorene ring.

Industrial Production Methods

Industrial production of 9-Chloro-2-nitro-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-nitro-9H-fluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Reduction: The major product is 9-chloro-2-amino-9H-fluorene.

    Substitution: Products vary depending on the nucleophile used, such as 9-amino-2-nitro-9H-fluorene or 9-thio-2-nitro-9H-fluorene.

    Oxidation: Oxidized derivatives include 9-chloro-2-nitrofluorenone.

Scientific Research Applications

9-Chloro-2-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-2-nitro-9H-fluorene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, it may inhibit certain enzymes or interfere with DNA replication, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and applicative differences between 9-Chloro-2-nitro-9H-fluorene and analogous fluorene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
9-Chloro-2-nitro-9H-fluorene C₁₃H₈ClNO₂ ~245.45 9-Cl, 2-NO₂ Hypothesized to exhibit strong electron-withdrawing effects; potential use in organic electronics or as a pharmaceutical intermediate. Inferred
2-Nitro-9H-fluorene C₁₃H₉NO₂ 211.22 2-NO₂ High thermal stability; used in dye synthesis and as a precursor for photoresist materials. IR spectra show strong NO₂ stretching (~1520 cm⁻¹).
2-Chloro-9H-fluorene C₁₃H₉Cl 200.66 2-Cl Electron-withdrawing Cl enhances electrophilic substitution reactivity; applied in organic synthesis (e.g., cross-coupling reactions).
9-Chlorofluorene C₁₃H₉Cl 200.66 9-Cl Steric hindrance at the 9-position affects crystallinity; used in polymer modification.
9,9-Dimethyl-2-nitro-9H-fluorene C₁₅H₁₃NO₂ 239.27 9,9-diCH₃, 2-NO₂ Methyl groups increase solubility in nonpolar solvents; utilized in OLEDs and as a ligand in catalysis.
9,9-Dibutyl-9H-fluorene-2-carbonitrile C₂₃H₂₅N 315.45 9,9-diC₄H₉, 2-CN Bulky substituents improve luminescence efficiency; employed in organic light-emitting diodes (OLEDs).

Structural and Electronic Effects

  • Nitro groups at the 2-position (as in 2-Nitro-9H-fluorene) create strong electron-withdrawing effects, stabilizing negative charges and enhancing reactivity in nucleophilic aromatic substitution .
  • Electronic Properties: Combining Cl (σₚ = +0.23) and NO₂ (σₚ = +0.78) groups at adjacent positions may lead to synergistic electron withdrawal, increasing acidity at the fluorene backbone compared to mono-substituted derivatives .

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